
N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide
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Overview
Description
N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide is a compound belonging to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide typically involves the reaction of 2-benzylbenzo[d]oxazole with 2-phenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Step 1: Formation of 5-Amino-2-benzylbenzoxazole
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Reagents : 2-Benzylbenzo[d]oxazole, polyphosphoric acid (PPA)
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Outcome : Generates the intermediate 5-amino-2-benzylbenzoxazole with purification via ethanol recrystallization.
Step 2: Acetamide Formation
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Reagents : 2-Phenylacetyl chloride (generated from phenylacetic acid and thionyl chloride), triethylamine or sodium bicarbonate .
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Conditions : Stirring in diethyl ether/water mixture at 0–25°C overnight .
Acetamide Hydrolysis
While direct data for hydrolysis is limited, analogous acetamide derivatives undergo hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Converts acetamide to 2-phenylacetic acid and releases 5-amino-2-benzylbenzoxazole.
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Basic Hydrolysis : Forms carboxylate salts under strong alkaline conditions.
Electrophilic Substitution on the Benzoxazole Ring
The benzoxazole moiety participates in electrophilic reactions, such as bromination :
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Example : Synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide via bromination at the ortho position of the benzyl group .
Catalytic and Oxidative Modifications
Benzoxazole derivatives exhibit reactivity in cross-coupling and oxidation reactions, as inferred from structural analogs:
Table 2: Reactivity of Benzoxazole Derivatives
Reaction Type | Catalyst | Conditions | Outcome |
---|---|---|---|
Oxidative cyclization | FeCl₃ + AgNO₃ | Toluene, 110°C, 24h | Forms fused carborane derivatives |
Grindstone synthesis | SrCO₃ nanocatalyst | Solvent-free, RT | High-yield 2-aryl benzoxazoles |
Palladium-catalyzed | Pd-supported nanocatalyst | DMF, 80°C, 18h | 83–95% yield for 18 derivatives |
Autoxidation Sensitivity
DFT studies on brominated analogs suggest susceptibility to autoxidation at the carbonyl group and NH₂ moiety , forming peroxides or quinones .
Environmental Degradation
Advanced oxidation processes (e.g., UV/H₂O₂) degrade benzoxazole rings into smaller aromatic fragments, with half-lives dependent on substituents .
Biological Activity-Related Reactions
The compound interacts with microbial targets via:
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Hydrogen bonding : Between the acetamide NH and bacterial GyrB ATP-binding sites .
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π-Stacking : Aromatic rings align with hydrophobic pockets in enzymes .
Key Research Findings
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Antimicrobial Activity :
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Spectroscopic Correlations :
Scientific Research Applications
N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that benzoxazole derivatives can act as inhibitors of certain enzymes, making them potential candidates for drug development.
Industry: It is used in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide can be compared with other benzoxazole derivatives such as:
- 2-methoxybenzo[d]oxazole
- 2-ethoxybenzo[d]oxazole
- 2-methoxy-5-chlorobenzo[d]oxazole These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications. N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct properties and potential applications .
Biological Activity
N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide (CAS Number: 785836-64-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
1. Chemical Structure and Properties
This compound has the molecular formula C22H18N2O2 and a molecular weight of approximately 342.39 g/mol. The compound features a benzoxazole moiety, which is known for its biological significance.
Property | Value |
---|---|
Molecular Formula | C22H18N2O2 |
Molecular Weight | 342.39 g/mol |
CAS Number | 785836-64-8 |
LogP | 5.25 |
PSA (Polar Surface Area) | 58.62 Ų |
2. Synthesis
The synthesis of this compound typically involves the reaction of 2-benzylbenzoxazole with phenylacetyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the amide bond while maintaining the integrity of the benzoxazole ring structure.
3.1 Antimicrobial Activity
Research indicates that compounds containing the benzoxazole moiety exhibit broad-spectrum antimicrobial activity. This compound was evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 25 |
The compound demonstrated notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating its potential as an antibacterial agent .
3.2 Anticancer Activity
This compound has also shown promise in anticancer research. In vitro studies revealed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer).
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12 |
HCT116 | 18 |
The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation pathways .
4. Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications to the benzoxazole ring or the phenylacetamide group can significantly influence its potency and selectivity.
Key Observations:
- Substituents on the benzoxazole ring enhance antimicrobial activity.
- The presence of electron-donating groups increases cytotoxicity against cancer cells.
5. Case Studies
Recent studies have highlighted the efficacy of benzoxazole derivatives in treating infections and cancers:
- Antibacterial Study : A series of benzoxazole derivatives were synthesized and screened for antibacterial properties, revealing that modifications at specific positions on the benzoxazole ring enhanced activity against resistant strains .
- Anticancer Research : In a study evaluating various benzoxazole derivatives for their effects on breast cancer cell lines, several compounds exhibited significant cytotoxicity, with this compound being among the most potent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via coupling reactions using reagents like EDCI and HOBt in the presence of pyridine, as described for structurally similar acetamide derivatives . Refluxing with triethylamine as a base (e.g., in chloroacetyl chloride reactions) is another viable approach, with reaction progress monitored via TLC . Optimization involves adjusting stoichiometry, solvent choice (e.g., pet-ether for recrystallization), and temperature control to improve yield and purity.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and benzoxazole ring formation.
- HPLC or LC-MS to assess purity (>95% recommended for biological assays) .
- Melting point analysis to compare with literature values for consistency.
- Elemental analysis for empirical formula verification.
Q. What safety protocols are critical during handling and storage?
- Methodology : Follow general acetamide safety guidelines:
- Store in airtight containers at 4°C to prevent degradation.
- Use fume hoods to avoid inhalation of fine particles.
- Dispose of waste via professional chemical disposal services to mitigate environmental risks .
Advanced Research Questions
Q. How can computational modeling aid in predicting the biological activity of this compound?
- Methodology : Employ molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like the ecdysteroid receptor (EcR), leveraging structural analogs (e.g., I7, a pyrazole-based EcR agonist) as reference . Density Functional Theory (DFT) calculations can predict electronic properties influencing binding affinity.
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-response assays : Confirm activity thresholds using standardized cell lines (e.g., insect Sf9 cells for EcR activity) .
- Target validation : Use CRISPR/Cas9 knockout models to verify receptor specificity.
- Meta-analysis : Cross-reference data with structurally related benzoxazole derivatives (e.g., cathepsin C inhibitors) to identify conserved pharmacophores .
Q. How can X-ray crystallography clarify the stereochemical configuration of this compound?
- Methodology : Co-crystallize the compound with its target protein and solve the structure using SHELX programs (e.g., SHELXL for refinement). High-resolution data (≤1.0 Å) ensures accurate electron density mapping, critical for resolving stereochemistry .
Q. What in vitro assays are suitable for evaluating its potential as an enzyme inhibitor?
- Methodology :
- Fluorogenic substrate assays : Measure inhibition of enzymes like cathepsin C using Z-Phe-Arg-AMC substrates .
- Kinetic studies : Determine IC₅₀ values via Michaelis-Menten analysis.
- Selectivity screening : Test against related proteases (e.g., caspases) to assess specificity.
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
Properties
CAS No. |
785836-64-8 |
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Molecular Formula |
C22H18N2O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide |
InChI |
InChI=1S/C22H18N2O2/c25-21(13-16-7-3-1-4-8-16)23-18-11-12-20-19(15-18)24-22(26-20)14-17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,23,25) |
InChI Key |
MBIFLGHNRXIRQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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